molecular formula C36H32CuO14 B12705095 Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper CAS No. 94246-73-8

Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper

Cat. No.: B12705095
CAS No.: 94246-73-8
M. Wt: 752.2 g/mol
InChI Key: BTVYZMGEOXXCMC-UHFFFAOYSA-N
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Description

Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper is a copper(II) complex derived from (+)-usnic acid, a dibenzofuran-based lichen metabolite. Usnic acid itself (C₁₈H₁₆O₇) is a well-studied natural compound with a unique fused dibenzofuran backbone, featuring acetyl, hydroxyl, and methyl substituents at positions 2,6,7,9,8, and 9b . The copper complex involves coordination of two usnic acid molecules via their O2 and O3 oxygen atoms, forming a planar metalloorganic structure. This complex has garnered interest due to the intrinsic bioactivity of usnic acid, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No.

94246-73-8

Molecular Formula

C36H32CuO14

Molecular Weight

752.2 g/mol

IUPAC Name

copper;2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one

InChI

InChI=1S/2C18H16O7.Cu/c2*1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h2*5,21-23H,1-4H3;

InChI Key

BTVYZMGEOXXCMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper typically involves the reaction of copper salts with 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.

    Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper ion are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while reduction reactions may produce lower oxidation states. Substitution reactions result in new copper complexes with different ligands.

Scientific Research Applications

Bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper has several scientific research applications:

Mechanism of Action

The mechanism of action of bis-(2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bh)-dibenzofurandionato-o2,o3)copper involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The ligands coordinated to the copper ion can also influence its reactivity and interaction with other molecules. The specific pathways involved depend on the context in which the compound is used, such as catalysis or biological activity .

Comparison with Similar Compounds

Key Observations :

  • The bis(usnic acid)copper complex likely adopts a square-planar geometry, similar to cationic triazolylidene complexes (e.g., 2a) . However, its ligand system is distinct, relying on oxygen donors from the dibenzofuran-dione scaffold rather than nitrogen-based carbenes or peptides.

Key Observations :

  • Usnic acid derivatives, such as hydrazinothiazole analogs, exhibit significantly enhanced enzyme inhibition (Tdp1) compared to the parent compound . The copper complex may similarly benefit from metal-mediated redox activity or improved target binding.
  • Potassium usnate derivatives address usnic acid’s hydrophobicity, improving bioavailability without compromising activity . The copper complex’s solubility profile remains uncharacterized but could differ due to ionic or polymeric structures.
  • Copper ferrocyanides show moderate antifungal activity , but their mechanism (metal release vs. direct ligand interaction) contrasts with organocopper complexes like bis(usnic acid)copper.

Spectroscopic and Stability Comparisons

  • EPR Signatures: Peptide-Cu²⁺ complexes exhibit axial symmetry (g‖ ≈ 2.23, A‖ ≈ 185×10⁻⁴ cm⁻¹) , whereas triazolylidene-copper complexes show distinct ¹³C-NMR carbene signals (δ 166–171 ppm) . The bis(usnic acid)copper complex’s absence of nitrogen donors may result in unique EPR/NMR profiles.
  • Stability : Usnic acid is prone to photodegradation and pH-dependent tautomerization . Copper coordination could stabilize the dibenzofuran core, analogous to how metalation enhances carbene complex longevity .

Biological Activity

Bis(2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandionato-O2,O3)copper is a copper complex that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes two 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofuran moieties coordinated to a copper ion. Its potential applications span antimicrobial properties, anti-cancer activity, and effects on cellular mechanisms.

Chemical Structure

The chemical formula for the compound is C36H32CuO14C_{36}H_{32}CuO_{14} with a molecular weight of approximately 684.13 g/mol. The structure can be represented as follows:

Bis 2 6 diacetyl 7 9 dihydroxy 8 9b dimethyl 1 3 2H 9bH dibenzofurandionato O2,O3)Cu\text{Bis 2 6 diacetyl 7 9 dihydroxy 8 9b dimethyl 1 3 2H 9bH dibenzofurandionato O}_2,O_3)\text{Cu}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell membrane
Escherichia coli16 µg/mLInhibition of RNA and DNA synthesis
Candida albicans8 µg/mLAnti-biofilm activity

Anti-Cancer Properties

The compound has shown promise in inhibiting the motility of human lung cancer cells. Studies suggest that it may induce apoptosis through oxidative stress pathways and inhibit cell migration.

Case Study: Inhibition of Lung Cancer Cell Motility
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the migratory capacity of A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM.

Hepatotoxicity

While the compound exhibits beneficial properties against cancer and infections, it also has been reported to induce cytotoxic effects on hepatocytes at higher concentrations. This duality necessitates careful consideration in therapeutic applications.

Table 2: Cytotoxic Effects on Hepatocytes

Concentration (µM)Cell Viability (%)
595
1080
2550
5030

The biological activities of this copper complex are attributed to its ability to interact with cellular components such as proteins and nucleic acids. The copper ion plays a crucial role in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Q & A

Q. Can this complex model biological copper centers (e.g., in enzymes)?

  • Methodology : Compare geometric/electronic structures with crystallographic data from type-1 Cu proteins. Use EPR to probe g∥ and A∥ values; bio-inspired complexes often show g∥ ~2.2–2.3 .

Q. How to integrate ligand design principles with green chemistry metrics (e.g., E-factor)?

  • Framework :

Atom Economy : Optimize ligand synthesis (e.g., one-pot vs. multi-step).

Lifecycle Analysis : Track waste solvents (e.g., hexane recovery) .

Systematic Review and Meta-Analysis

Q. What gaps exist in the literature on dibenzofuran-derived metal complexes?

  • Methodology : Conduct a bibliometric analysis using keywords (e.g., "dibenzofuran," "coordination chemistry"). Cluster findings by application (catalysis, sensing) and identify understudied areas (e.g., photodynamic therapy) .

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